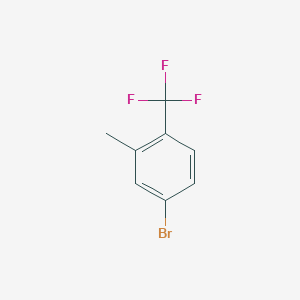

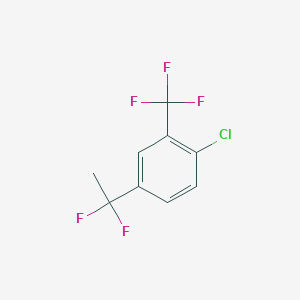

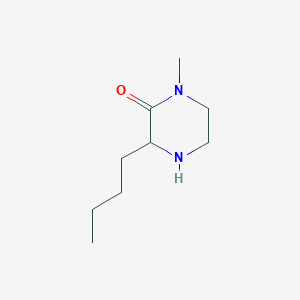

![molecular formula C12H8N2O2S B1520694 3-(1H-ピロール-1-イル)チエノ[2,3-b]ピリジン-2-カルボン酸 CAS No. 1242874-27-6](/img/structure/B1520694.png)

3-(1H-ピロール-1-イル)チエノ[2,3-b]ピリジン-2-カルボン酸

説明

“3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of this compound involves reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines . The yield of the product is determined by the character of a substituent in position 2 of thieno[2,3-b]pyridine .Molecular Structure Analysis

The molecular and crystal structures of ethyl 4-methoxymethyl-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, a derivative of the compound, were determined by X-ray diffraction analysis .Chemical Reactions Analysis

The Curtius rearrangement of 2-acylazido-3(1H-pyrrol-1-yl)thieno[2,3-b]pyridines yields 4,5-dihydropyrido[3",2":4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones .科学的研究の応用

抗がん活性

チエノ[2,3-b]ピリジン誘導体は、細胞生存と増殖に関与する酵素であるPim-1キナーゼを阻害する能力のために、がん治療における可能性について研究されています。 これは、それらを抗がん剤の有望な候補にしています .

抗皮膚糸状菌活性

これらの化合物は、皮膚の真菌感染症の治療に役立つ可能性のある、抗皮膚糸状菌特性も示しています .

抗マラリア特性

チエノ[2,3-b]ピリジン誘導体の抗マラリア活性は、マラリアに対する新しい治療法の可能性を提供する別の興味深い分野です .

アルツハイマー病の潜在力

研究によると、これらの化合物はアルツハイマー病に対抗する用途があり、治療開発の可能性を提供していることが示されています .

抗真菌剤および抗炎症剤の用途

それらの抗真菌剤および抗炎症剤の活性は、医療研究および治療選択肢におけるチエノ[2,3-b]ピリジン誘導体の範囲をさらに拡大します .

殺虫特性

これらの化合物の殺虫特性は、害虫駆除と農業用途のための新しいソリューションにつながる可能性があります .

抗ウイルス用途

最後に、チエノ[2,3-b]ピリジン誘導体の抗ウイルス活性は、抗ウイルス薬の開発における潜在的な用途を示唆しています .

作用機序

While the exact mechanism of action for “3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is not specified in the search results, a related compound, Pyrrothiogatain, is known to inhibit the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .

将来の方向性

特性

IUPAC Name |

3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)10-9(14-6-1-2-7-14)8-4-3-5-13-11(8)17-10/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRJSALGCBMANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

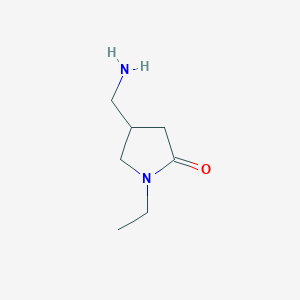

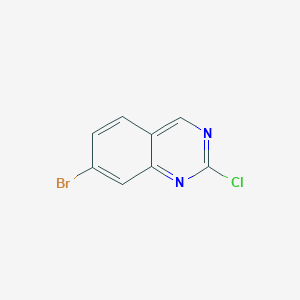

![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)

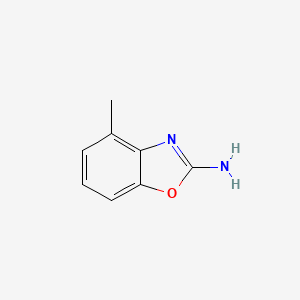

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)